molecular formula C5H11BrO2 B14328944 1-Bromopentane-2,3-diol

1-Bromopentane-2,3-diol

Cat. No.: B14328944
M. Wt: 183.04 g/mol
InChI Key: GLSCQKMWOKAZAJ-UHFFFAOYSA-N
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Description

However, comparisons can be drawn between structurally related brominated alkanes (e.g., 1-Bromopentane and 2-Bromopentane) and diols (e.g., butane-2,3-diol or brominated diols like 2-Bromo-2-nitropropane-1,3-diol). This article synthesizes available data to provide a professional analysis of these analogous compounds, focusing on their properties, applications, and reactivity.

Properties

Molecular Formula

C5H11BrO2

Molecular Weight

183.04 g/mol

IUPAC Name

1-bromopentane-2,3-diol

InChI

InChI=1S/C5H11BrO2/c1-2-4(7)5(8)3-6/h4-5,7-8H,2-3H2,1H3

InChI Key

GLSCQKMWOKAZAJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(CBr)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromopentane-2,3-diol can be synthesized through several methods:

    Halogenation of Alkenes: One common method involves the halogenation of pent-2-ene followed by hydrolysis. The reaction typically uses bromine (Br₂) in the presence of a solvent like carbon tetrachloride (CCl₄) to add bromine across the double bond, forming 1,2-dibromopentane. Subsequent hydrolysis with aqueous sodium hydroxide (NaOH) yields this compound.

    Oxidation of Alcohols: Another method involves the oxidation of 1-bromo-2,3-pentanediol using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes followed by controlled hydrolysis. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromopentane-2,3-diol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH⁻), leading to the formation of pentane-2,3-diol.

    Oxidation Reactions: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium dichromate (K₂Cr₂O₇).

    Reduction Reactions: The compound can be reduced to form pentane-2,3-diol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products:

    Substitution: Pentane-2,3-diol.

    Oxidation: Pentane-2,3-dione or pentanoic acid.

    Reduction: Pentane-2,3-diol.

Scientific Research Applications

1-Bromopentane-2,3-diol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential effects on biological systems, including its role as a potential inhibitor of certain enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-Bromopentane-2,3-diol involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Oxidative Stress Modulation: It can modulate oxidative stress by acting as a scavenger of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Comparison with Similar Compounds

Overview of 1-Bromopentane

1-Bromopentane (CAS 110-53-2), also known as n-amyl bromide, is a brominated alkane with the formula C₅H₁₁Br. It is primarily used as a laboratory chemical and in organic synthesis . Key properties include:

  • Molecular weight : 151.04 g/mol
  • Synonyms: Pentyl bromide, n-Amyl bromide
  • Applications : Intermediate in pharmaceuticals, agrochemicals, and research .

Comparison with Structurally Similar Compounds

1-Bromopentane vs. 2-Bromopentane

These positional isomers differ in bromine substitution:

Property 1-Bromopentane 2-Bromopentane
CAS RN 110-53-2 107-81-3
Structure CH₃(CH₂)₄Br CH₃CH₂CH₂CH(Br)CH₃
Boiling Point ~129°C 116–117°C
Density ~1.22 g/cm³ (estimated) 1.223 g/cm³
Applications Lab synthesis Technical-grade reagents

Key Differences :

  • Reactivity : 1-Bromopentane undergoes nucleophilic substitution (SN2) more readily due to less steric hindrance at the terminal carbon.
  • Physical Properties : The branched structure of 2-Bromopentane lowers its boiling point compared to the linear isomer .
Comparison with Diols and Brominated Diols

Diols (e.g., butane-2,3-diol) and brominated diols (e.g., 2-Bromo-2-nitropropane-1,3-diol) exhibit distinct chemical behavior:

3.2.1. Butane-2,3-diol
  • Structure : HOCH₂CH(OH)CH₂CH₃
  • Reactivity : Undergoes oxidation via Ru(III) or Ru(VI) catalysts, forming carbocations or radicals depending on the catalyst .
  • Applications : Intermediate in organic synthesis and polymer chemistry .
3.2.2. 2-Bromo-2-nitropropane-1,3-diol
  • Structure: BrC(NO₂)(CH₂OH)₂
  • Applications : Used as an antimicrobial agent against Xanthomonas citri in agricultural research .
  • Efficacy : Demonstrated dose-dependent inhibition in microbiological assays .

Contrast with 1-Bromopentane :

  • Functional Groups : Brominated diols combine halogen reactivity with hydroxyl polarity, enabling diverse applications (e.g., biocides vs. solvents).
  • Reactivity : Diols participate in oxidation and complexation reactions, while bromoalkanes favor substitution or elimination .

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